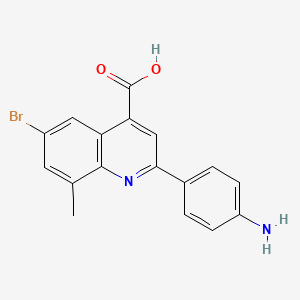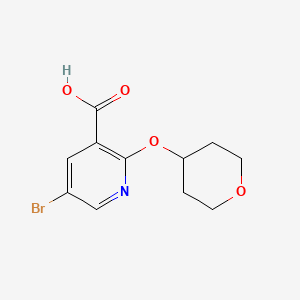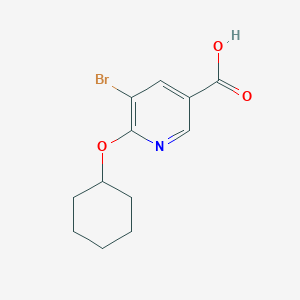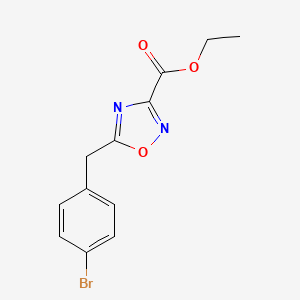
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid
概要
説明
The compound is a derivative of 4-Aminophenylacetic acid, which is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .
Synthesis Analysis
There are several methods for synthesizing similar compounds. For instance, a series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another method involves the solid-phase synthesis of 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl amino acids and peptides .Molecular Structure Analysis
The molecular structure of similar compounds was elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques, but specific data for your compound was not found .科学的研究の応用
Chemical Synthesis and Reactions :
- The compound undergoes various chemical reactions, such as N-alkylation and condensation, highlighting its reactivity and potential for creating diverse derivatives. For example, sodium 2-amino-3-cyanoquinoline-4-carboxylate undergoes imide N-alkylation reactions (Campaigne & Hutchinson, 1970).
- Novel synthesis methods have been developed for halogenated phenylquinoline carboxylic acids, indicating their utility in chemical synthesis (Raveglia et al., 1997).
Photochemistry and Photolabile Groups :
- Brominated hydroxyquinoline, a related compound, has been studied as a photolabile protecting group for carboxylic acids. It shows potential in biological messenger caging due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).
Supramolecular Chemistry :
- The compound plays a role in the formation of noncovalent-bonded supramolecular architectures. It has been studied in conjunction with carboxylic acids, contributing to the understanding of noncovalent interactions in organic chemistry (Gao et al., 2014).
Catalysis and Organic Transformations :
- Quinoline derivatives, including those related to 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid, have been explored in catalytic processes, such as palladium-catalyzed arylation and alkylation of carbon-hydrogen bonds (Shabashov & Daugulis, 2010).
Potential in Drug Development :
- While excluding specific drug usage, it's worth noting that various quinoline derivatives have been synthesized for potential applications in pharmaceutical research, such as exploring their antimicrobial properties (Patel et al., 2006).
作用機序
Target of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been shown to interact withcytochrome P450 1A1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the compound into active metabolites .
Mode of Action
It’s worth noting that similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to exhibit antimicrobial activity by perturbing the cytoplasmic membrane and interacting intracellularly . This suggests that 2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid may also interact with cellular membranes and exert its effects intracellularly.
Biochemical Pathways
Given the potential interaction with cytochrome p450 1a1, it’s plausible that the compound could influence metabolic pathways involving this enzyme .
Pharmacokinetics
Similar compounds, such as 2-(4-aminophenyl)benzothiazoles, have been shown to be metabolized by cytochrome p450 1a1 . This suggests that the compound could have similar pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that this compound may also have antimicrobial effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-(4-Aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound’s interaction with these enzymes can lead to the formation of active or inactive metabolites, influencing the overall biochemical pathways . Additionally, this compound can bind to specific proteins, altering their function and activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating specific signaling pathways and altering gene expression . Furthermore, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to cytochrome P450 enzymes, leading to the formation of active metabolites that exert cytotoxic effects on cancer cells . Additionally, it can inhibit or activate specific enzymes, altering their activity and influencing biochemical pathways. Changes in gene expression induced by the compound can further modulate cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of inactive metabolites . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating metabolic pathways . At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity depend on the administered dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can also modulate the overall metabolic pathways in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-(4-aminophenyl)-6-bromo-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-9-6-11(18)7-13-14(17(21)22)8-15(20-16(9)13)10-2-4-12(19)5-3-10/h2-8H,19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSPALSZMYZCMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)
![tert-Butyl 4-{2-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1393498.png)
![4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid](/img/structure/B1393499.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393501.png)



![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)

![N-[(2-Chloro-1H-indol-3-yl)methyl]-N-methylamine](/img/structure/B1393515.png)

